REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.[CH3:8][C:9]1[O:15]C(C)(C)[O:13][C:11](=O)[CH:10]=1>C1(C)C(C)=CC=CC=1>[C:11]([N:3]1[CH2:4][CH2:5][N:6]([C:11](=[O:13])[CH2:10][C:9]([CH3:8])=[O:15])[CH2:7][CH:2]1[CH3:1])(=[O:13])[CH2:10][C:9]([CH3:8])=[O:15]
|
Name
|
|
Quantity
|
81.9 g
|
Type
|
reactant
|
Smiles
|
CC1NCCNC1
|
Name
|
|
Quantity
|
232.48 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=O)OC(O1)(C)C
|
Name
|
|
Quantity
|
525 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
525 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
decreased to 100° C
|
Type
|
TEMPERATURE
|
Details
|
after heating to 124° C. over another 5 minutes
|
Duration
|
5 min
|
Type
|
DISTILLATION
|
Details
|
distillation of acetone (through a Vigreux column)
|
Type
|
TEMPERATURE
|
Details
|
Pot temperature was increased to 139° C. over a further 30 minutes, with collection of acetone distillate
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 20° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
supernatant liquid was separated from deposited syrup, which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in dichloromethane
|
Type
|
CUSTOM
|
Details
|
Removal of solvent from combined solutions
|
Type
|
CUSTOM
|
Details
|
drying (92° C./100 Pa)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)C)(=O)N1C(CN(CC1)C(CC(=O)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 216.66 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |